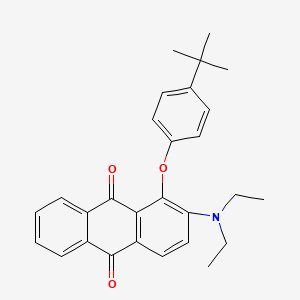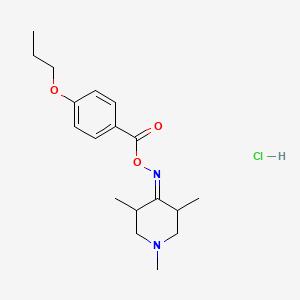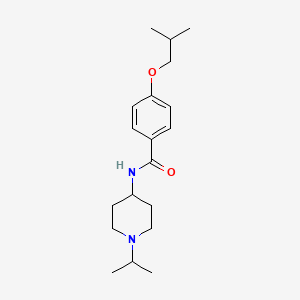![molecular formula C18H20ClNO2S B4888256 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide, also known as ML239, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide is not fully understood, but it is believed to target specific proteins and enzymes involved in cellular processes. 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation. Inhibition of HDACs can lead to changes in gene expression and cellular function, which may contribute to the therapeutic effects of 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels (angiogenesis). In neurological disorders, 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of these enzymes. 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide. One area of interest is the development of 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide in combination with other therapies, such as chemotherapy or radiation, to determine if it can enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-(chloromethyl)thiophenol. This intermediate is then reacted with N-(3-methoxypropyl)benzamide in the presence of a base to yield 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide. The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide has been optimized to provide a high yield and purity of the compound.
Applications De Recherche Scientifique
4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, 4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(3-methoxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-22-12-2-11-20-18(21)15-5-3-14(4-6-15)13-23-17-9-7-16(19)8-10-17/h3-10H,2,11-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSXYGBYBXQOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4888189.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4888192.png)

![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)

![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)